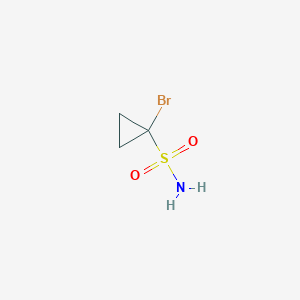
2-piperazin-1-yl-N-pyridin-2-yl-acetamide
Overview
Description
2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often explored for its applications in drug design and development, particularly for its potential as a therapeutic agent.
Mechanism of Action
Target of Action
The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide, also known as 1-Piperazineacetamide, N-2-pyridinyl-, is known to act as an antagonist of the α2-adrenergic receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system .
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, by binding to it and inhibiting its function . This results in changes in the neurotransmitter release, specifically reducing the release of norepinephrine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the neurotransmitter norepinephrine. By acting as an antagonist of the α2-adrenergic receptor, this compound can affect the regulation of norepinephrine release, which in turn can influence various physiological processes such as attention, response to stress, and sleep-wake cycles .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter release. By inhibiting the function of the α2-adrenergic receptor, this compound can reduce the release of norepinephrine, which can have various effects on neuronal activity and physiological processes .
Biochemical Analysis
Biochemical Properties
The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to have inhibitory activity against serotonin (5-HT) reuptake . This suggests that it may interact with the serotonin transporter, a protein that plays a crucial role in regulating the concentration of serotonin in the synaptic cleft .
Cellular Effects
Given its inhibitory activity against serotonin reuptake , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a neurotransmitter that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
Its ability to inhibit serotonin reuptake suggests that it may bind to the serotonin transporter and block its function . This could lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide typically involves the reaction of piperazine with pyridine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-yl-N-pyridin-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions may involve nucleophiles or electrophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-piperazin-1-yl-N-pyridin-2-yl-acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2-piperazin-1-yl-N-pyridin-2-yl-acetamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds also contain a piperidine ring and are widely used in medicinal chemistry.
Pyridine derivatives: These compounds contain a pyridine ring and are known for their diverse biological activities.
Piperazine derivatives: These compounds contain a piperazine ring and are used in the development of various pharmaceuticals.
The uniqueness of this compound lies in its combination of both piperazine and pyridine moieties, which can confer unique pharmacological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
2-piperazin-1-yl-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10/h1-4,12H,5-9H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURQEKVEICNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294757 | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682802-93-3 | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyridinyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)
![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)






![3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3278833.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)
